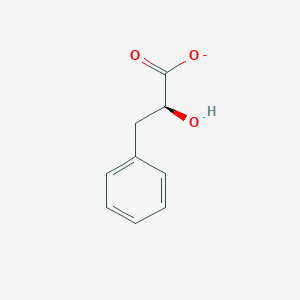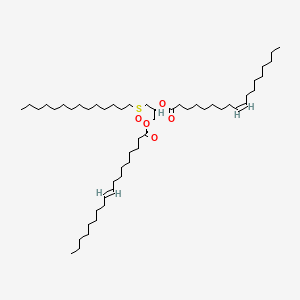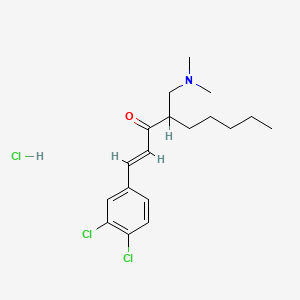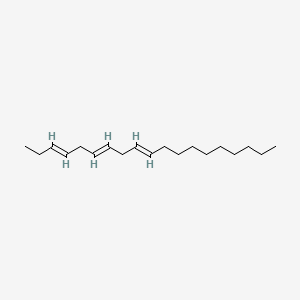
(S)-3-phenyllactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-phenyllactate is a (2S)-2-hydroxy monocarboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of (S)-3-phenyllactic acid. It is a 3-phenyllactate and a (2S)-2-hydroxy monocarboxylic acid anion. It is a conjugate base of a (S)-3-phenyllactic acid. It is an enantiomer of a (R)-3-phenyllactate.
科学的研究の応用
Enhanced Phenyllactic Acid Production
The production of 3-Phenyllactic acid (PhLA) from glucose in Escherichia coli is optimized by utilizing oxygen limitation and controlling the dissolved oxygen (DO) levels. High glucose concentration and oxygen-limited conditions (DO = 0 ppm) significantly enhance PhLA production. The study highlights the critical role of controlling DO levels for improving the production of various aromatic compounds through the shikimate pathway (Kawaguchi et al., 2019).
Bio-Polyester Production from Renewable Resources
One-step Fermentative Production of Aromatic Polyesters
(S)-3-Phenyllactate is integrated into the one-step fermentation process for producing aromatic polyesters from glucose. Metabolically engineered Escherichia coli strains successfully produce various poly(3HB-co-d-phenyllactate) polymers, demonstrating a sustainable approach for polyester production from renewable resources (Yang et al., 2018).
Understanding Biosynthesis in Lactic Acid Bacteria
Mechanism of Phenyllactate Biosynthesis in LAB
The study on Lactobacillus plantarum LY-78 provides insights into the mechanism of phenyllactate (PLA) biosynthesis in lactic acid bacteria (LAB). The research presents the genome, transcriptome, and fermentation analyses, revealing the pathways, operons, and key genes involved in PLA biosynthesis, offering valuable insights for future applications (Sun et al., 2019).
Innovative Pathways for Cinnamic Acid Production
Alternative Fermentation Pathway for Cinnamic Acid
An innovative metabolic pathway for fermenting glucose to cinnamic acid (CA) via d-phenyllactate is designed, offering a novel and efficient alternative to conventional processes. This process optimizes the incubation periods under aerobic and anaerobic conditions, significantly improving CA yield from glucose (Masuo et al., 2016).
Enantioseparation and Antimicrobial Applications
Enantioseparation for Medical and Agricultural Applications
The study presents a method for the enantioseparation of 3-phenyllactic acid, crucial for differentiating its pharmacological activity. The technique involves chiral ligand exchange countercurrent chromatography, achieving high optical purity of enantiomeric 3-phenyllactic acid, essential for pharmaceutical and agricultural applications (Tong et al., 2017).
3-Phenyllactic Acid as a Broad-Spectrum Antimicrobial Agent
The compound is recognized for its antimicrobial properties, effective against various bacteria and fungi. Its potential as a food and feed additive makes it a significant alternative to antibiotics for controlling microbial contamination and increasing the shelf life of products (Chau, 2016).
Molecular and Structural Insights
Rhodococcus L-phenylalanine Dehydrogenase
The enzyme from Rhodococcus sp. M4 is analyzed, providing insights into its kinetics, mechanism, and structural basis for catalytic specificity. The study contributes to understanding the enzymatic reaction and redox specificity, pertinent to the metabolism of L-phenylalanine and L-3-phenyllactate (Brunhuber et al., 2000).
Synthesis and Structural Analysis of Chiral Cluster Complexes
The study focuses on the synthesis and structural characterization of new chiral cluster complexes containing (S)-mandelate and (S)-phenyllactate ligands. The findings contribute to the understanding of the dynamics at the Mo–Py coordination site, essential for applications in coordination chemistry and material science (Gushchin et al., 2016).
特性
分子式 |
C9H9O3- |
|---|---|
分子量 |
165.17 g/mol |
IUPAC名 |
(2S)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1/t8-/m0/s1 |
InChIキー |
VOXXWSYKYCBWHO-QMMMGPOBSA-M |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O |
SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-N,N,6-trimethyl-5-[[3-(trifluoromethyl)phenyl]methylidene]-4H-pyridazin-3-amine](/img/structure/B1236104.png)




![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)




![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)
![(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)
![4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236124.png)
